8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-(2-bromo-4,6-dimethylphenoxy)ethoxy group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol.
Quinoline Formation: The final step involves the reaction of 2-(2-bromo-4,6-dimethylphenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]-2-methylquinoline
Uniqueness
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is unique due to the presence of the 2-(2-bromo-4,6-dimethylphenoxy)ethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives
Properties
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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